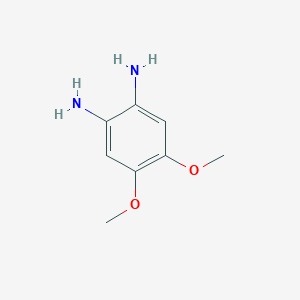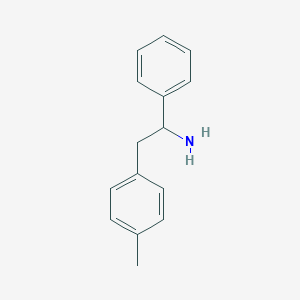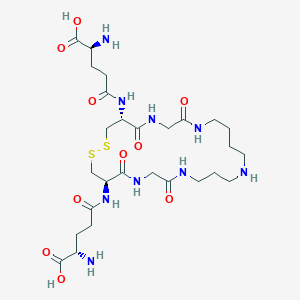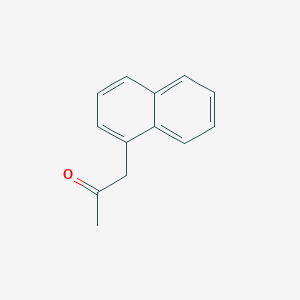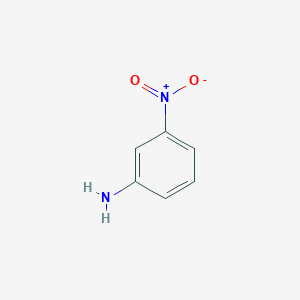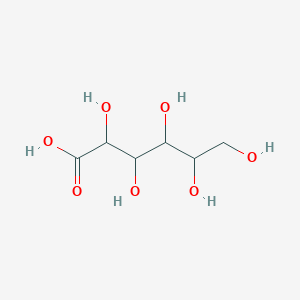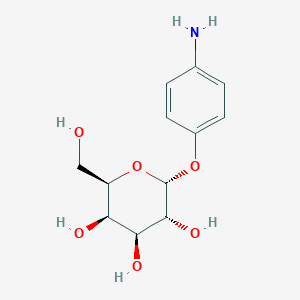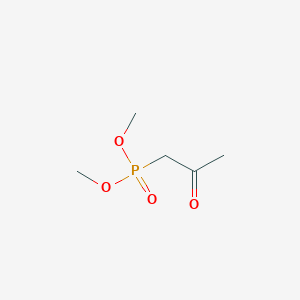
Dimethyl (2-oxopropyl)phosphonate
概要
説明
Dimethyl (2-oxopropyl)phosphonate is a chemical compound that has been explored for its potential in various synthetic applications. It serves as a reagent for the homologation of aldehydes to alkynes, which is a valuable transformation in organic synthesis . The compound has also been involved in reactions with electron-rich arenes to produce β,β-diarylphosphonates, showcasing its utility in Friedel-Crafts type reactions .
Synthesis Analysis
The synthesis of dimethyl (2-oxopropyl)phosphonate has been simplified through a concise one-pot process that includes the generation of an azide transfer agent, diazotransfer, and methanolysis. This method offers a more straightforward approach compared to previous elaborate syntheses . Additionally, the synthesis of related phosphonate compounds, such as dimethyl 3-chloropropene-2-phosphonate, has been achieved through oxidative chlorophosphorylation of allyl chloride, demonstrating the versatility of synthetic methods for phosphonate derivatives .
Molecular Structure Analysis
The molecular structure of dimethyl (2-oxopropyl)phosphonate-related compounds has been elucidated using various spectroscopic techniques. For instance, the conformational analysis of dimethylmethylphosphonate, a compound with structural similarities, has been performed using CNDO/2 calculations, revealing six stable conformers influenced by steric hindrance and the gauche effect . The structural constitution of phosphonate derivatives obtained from cycloaddition reactions has been established by NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Dimethyl (2-oxopropyl)phosphonate participates in a range of chemical reactions. It has been used in RAFT polymerization to synthesize polymers with controlled molecular weight, which can be hydrolyzed to afford polymers with phosphonic acid groups . The compound also reacts with amines to form novel cyclic phosphonic analogues, demonstrating its reactivity with nucleophiles . Furthermore, it has been involved in Hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes to produce phosphonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl (2-oxopropyl)phosphonate and its derivatives have been characterized through various analytical techniques. The RAFT polymerization of its derivatives has been studied, revealing the influence of solvent polarity on the polymerization rate and control . The kinetics of the bulk polymerization of related phosphonates have been monitored by Differential Scanning Calorimetry, providing insights into their thermal behavior and stability .
科学的研究の応用
Application 1: Alkynylation of Aldehydes
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used as a reagent in the alkynylation of aldehydes . Alkynylation is a type of chemical reaction where an alkyne group is introduced into a molecule. In this case, the aldehyde is the molecule being alkynylated.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally, the dimethyl (2-oxopropyl)phosphonate is mixed with the aldehyde in the presence of a catalyst. The mixture is then heated to initiate the reaction .
- Results or Outcomes : The result of this reaction is a new molecule that contains an alkyne group where the aldehyde used to be . This can be useful in the synthesis of various organic compounds.
Application 2: Synthesis of Phosphorylated Heterocycles
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of phosphorylated heterocycles . These are cyclic compounds that contain a phosphorus atom and at least one other heteroatom (an atom other than carbon or hydrogen).
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the use of dialkyl (2-oxopropyl)phosphonates in heterocyclizations . These reactions are typically carried out under controlled conditions and require precise control over the reaction parameters.
- Results or Outcomes : The result of these reactions is a variety of phosphorylated heterocycles, which can be used in a wide range of applications, including the development of new pharmaceuticals .
Application 3: Synthesis of Specific Inhibitors of Endocannabinoid Biosynthesis
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of specific inhibitors of endocannabinoid biosynthesis . These inhibitors can be used to study the role of endocannabinoids in various physiological processes.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of specific inhibitors of endocannabinoid biosynthesis, which can be used in research and potentially in the development of new therapeutic agents .
Application 4: Beirut Reaction for the Preparation of Phosphonylated Quinoxaline Dioxides
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the Beirut reaction for the preparation of phosphonylated quinoxaline dioxides . These compounds have potential applications in medicinal chemistry.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of phosphonylated quinoxaline dioxides, which can be used in research and potentially in the development of new therapeutic agents .
Application 5: Synthesis of Liquid Bubble-Type ATPase Inhibitors
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of liquid bubble-type ATPase inhibitors . These inhibitors can be used to study the role of ATPases in various physiological processes.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of specific inhibitors of ATPase, which can be used in research and potentially in the development of new therapeutic agents .
Application 6: Synthesis of New Fluorinated Derivatives of TSP 18 kDa Ligand SSR18075
- Summary of the Application : Dimethyl (2-oxopropyl)phosphonate is used in the synthesis of new fluorinated derivatives of TSP 18 kDa ligand SSR18075 . These derivatives can be used in drug development or as PET probes for in vivo neuroinflammation imaging.
- Methods of Application or Experimental Procedures : The specific procedures can vary, but generally involve the reaction of dimethyl (2-oxopropyl)phosphonate with other reagents under controlled conditions .
- Results or Outcomes : The result of these reactions is a variety of new fluorinated derivatives of TSP 18 kDa ligand SSR18075, which can be used in research and potentially in the development of new therapeutic agents .
Safety And Hazards
Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .
特性
IUPAC Name |
1-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIYNWMROWVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194846 | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.07 [mmHg] | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dimethyl (2-oxopropyl)phosphonate | |
CAS RN |
4202-14-6 | |
| Record name | Dimethyl P-(2-oxopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl (2-oxopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

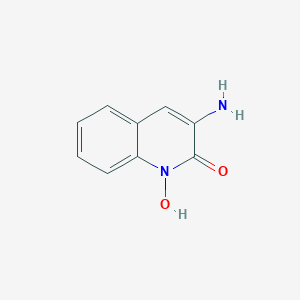
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
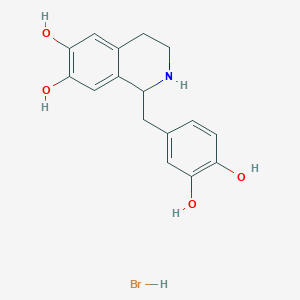
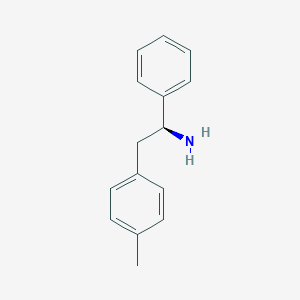
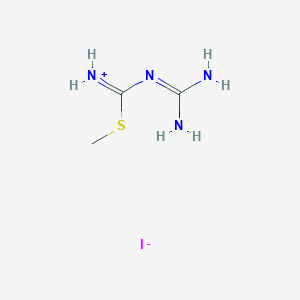
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)

